molecular formula C8H10O6 B3276771 Dimethyl 2,5-dioxohexanedioate CAS No. 64725-37-7

Dimethyl 2,5-dioxohexanedioate

Cat. No. B3276771
CAS RN: 64725-37-7
M. Wt: 202.16 g/mol
InChI Key: KIVCZSBSCQZVFD-UHFFFAOYSA-N
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Description

Dimethyl 2,5-Dioxahexanedioate, also known as 2,5-Dioxahexanedioic Acid Dimethyl Ester, is an organic compound with the molecular formula C6H10O6 and a molecular weight of 178.14 . It is a colorless to almost colorless clear liquid .


Molecular Structure Analysis

The molecular structure of Dimethyl 2,5-Dioxahexanedioate can be found on various chemical databases such as ChemSpider . The compound has a molecular formula of C6H10O6 and a molecular weight of 178.14 .


Physical And Chemical Properties Analysis

Dimethyl 2,5-Dioxahexanedioate is a liquid at 20°C . It has a boiling point of 220°C and a specific gravity of 1.24 . The compound is colorless to almost colorless and clear .

Safety and Hazards

Dimethyl 2,5-Dioxahexanedioate is classified as a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

dimethyl 2,5-dioxohexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O6/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVCZSBSCQZVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCC(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40794330
Record name Dimethyl 2,5-dioxohexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40794330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,5-dioxohexanedioate

CAS RN

64725-37-7
Record name Dimethyl 2,5-dioxohexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40794330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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